Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate
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Overview
Description
D-Ribose 1-phosphate, biscyclohexylammonium salt is a chemically modified sugar used extensively in biochemical research. It is a derivative of D-ribose, a naturally occurring monosaccharide. The compound is known for its role in nucleic acid metabolism and enzyme-catalyzed reactions involving phosphorylated sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Ribose 1-phosphate, biscyclohexylammonium salt is synthesized through the chemical modification of D-ribose. The process involves fluorination, methylation, and glycosylation of the sugar . The reaction conditions typically include the use of specific reagents and catalysts to achieve high purity and yield.
Industrial Production Methods
In industrial settings, the production of D-ribose 1-phosphate, biscyclohexylammonium salt involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required standards for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
D-Ribose 1-phosphate, biscyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar molecule.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are used in further biochemical studies and applications .
Scientific Research Applications
D-Ribose 1-phosphate, biscyclohexylammonium salt has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of phosphorylated sugars.
Biology: The compound is crucial in understanding nucleic acid metabolism and enzyme activities.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and standards
Mechanism of Action
The mechanism of action of D-ribose 1-phosphate, biscyclohexylammonium salt involves its role as a substrate for various enzymes. It interacts with phosphatases and kinases, which add or remove phosphate groups, regulating the phosphate economy within cells. This regulation is central to energy transfer and storage in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- D-Ribose 5-phosphate disodium salt dihydrate
- 2-Deoxy-α-D-ribose 1-phosphate bis(cyclohexylammonium) salt
- D-Ribulose 5-phosphate disodium salt
Uniqueness
D-Ribose 1-phosphate, biscyclohexylammonium salt is unique due to its specific chemical modifications, which enhance its solubility and stability in aqueous solutions. These properties make it an excellent substrate for enzymatic studies, providing clear insights into the complex interactions within cellular metabolism .
Properties
Molecular Formula |
C17H37N2O8P |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O8P/c2*7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2*6H,1-5,7H2;2-8H,1H2,(H2,9,10,11) |
InChI Key |
SSHMAENVNUVVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |
Origin of Product |
United States |
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